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molecular formula C10H13NaO B1629317 P-tert-Butylphenol sodium salt CAS No. 5787-50-8

P-tert-Butylphenol sodium salt

Cat. No. B1629317
M. Wt: 172.2 g/mol
InChI Key: QDJPHAPWEUQBKS-UHFFFAOYSA-M
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Patent
US04529565

Procedure details

In 2500 cc of methanol was dissolved 2000 g of p-t-butylphenol. Separately, 520 g of sodium hydroxide was added to a mixed solvent comprising 2100 cc of methanol and 400 cc of water. Both the liquids were mixed together with stirring in a 10-liter separable flask, and sodium p-t-butylphenolate was formed with generation of heat. Methanol and water were removed by distillation, and the residue was dried in vacuum at 120° C. to isolate sodium p-t-butylphenolate in the form of a yellow powder having a melting point higher than 400° C.
Quantity
520 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
2100 mL
Type
solvent
Reaction Step One
Quantity
2000 g
Type
reactant
Reaction Step Two
Quantity
2500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+:13].O>CO>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([O-:11])=[CH:9][CH:10]=1)([CH3:4])([CH3:2])[CH3:3].[Na+:13] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
520 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
400 mL
Type
reactant
Smiles
O
Name
Quantity
2100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2000 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Name
Quantity
2500 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring in a 10-liter separable flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Both the liquids were mixed together

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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